3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 151103-09-2
VCID: VC21140402
InChI: InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
SMILES: C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F
Molecular Formula: C12H12F2O3
Molecular Weight: 242.22 g/mol

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

CAS No.: 151103-09-2

Cat. No.: VC21140402

Molecular Formula: C12H12F2O3

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - 151103-09-2

Specification

CAS No. 151103-09-2
Molecular Formula C12H12F2O3
Molecular Weight 242.22 g/mol
IUPAC Name 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Standard InChI InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
Standard InChI Key AHVVCELVGCPYGI-UHFFFAOYSA-N
SMILES C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F
Canonical SMILES C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F

Introduction

Chemical Identity and Structural Properties

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is an aromatic aldehyde derivative with distinctive functional groups. It serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly phosphodiesterase inhibitors.

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
CAS Number151103-09-2
Molecular FormulaC₁₂H₁₂F₂O₃
Molecular Weight242.22 g/mol
IUPAC Name3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
AppearanceLight yellow powder

The compound contains a benzene ring substituted with an aldehyde group, a cyclopropylmethoxy group at the 3-position, and a difluoromethoxy group at the 4-position, creating a unique chemical architecture with specific reactivity patterns .

Physical and Chemical Properties

The compound exhibits the following physicochemical characteristics:

PropertyValue
Melting Point37-38°C
Boiling Point331.3±37.0°C at 760 mmHg
Density1.277 g/cm³
Flash Point149.1°C
SolubilitySoluble in most organic solvents
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

These physical properties influence the handling requirements and stability of the compound during synthesis and storage .

Structural Identifiers

For structural characterization and database referencing, the following identifiers are used:

Identifier TypeValue
Standard InChIInChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2
InChI KeyAHVVCELVGCPYGI-UHFFFAOYSA-N
SMILESC1CC1COC2=C(C=CC(=C2)C=O)OC(F)F

These structural identifiers provide standardized representations of the molecule for computational analysis and database searching .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, each with specific advantages in terms of yield, purity, and scalability.

Patent-Described Method

A more industrially applicable synthetic route described in patent literature involves:

  • Reacting 3-halogeno-4-hydroxybenzaldehyde (where halogen is chlorine, bromine, or iodine) with cyclopropylmethanol in the presence of an alkali in an aprotic polar solvent

  • Heating the reaction mixture to produce 3-cyclopropylmethoxy-4-hydroxybenzaldehyde

  • Reacting this intermediate with chlorodifluoroacetic acid or its derivatives in the presence of a base

  • Generating the target 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

This method is reported to have good reaction selectivity, high yield, and mild reaction conditions, making it suitable for industrial-scale production .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Spectroscopic Data

NMR spectroscopy provides definitive structural confirmation:

¹H NMR (500 MHz, CDCl₃): δ(ppm) 0.38 (m, 2H), 0.68 (m, 2H), 1.32 (m, 1H), 4.0 (d, 2H), 6.49, 6.64 & 6.79 (t, 1H), 7.04 (d, 1H), 7.71 (d, 1H), 7.73 (s, 1H), 9.86 (brs, 1H) .

IR (KBr): 3086, 3011, 2933, 1692, 1604, 1582, 1509, 1440, 1382, 1313, 1280 cm⁻¹ .

These spectroscopic features provide characteristic fingerprints for quality control and structure verification purposes.

Chromatographic Analysis

HPLC analysis is commonly employed to assess purity with typical parameters:

  • Column: C18 reverse phase

  • Mobile phase: Gradient of acetonitrile/water

  • Detection: UV at 254 nm

  • Typical purity requirements: >98%

Applications in Pharmaceutical Synthesis

The primary importance of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde lies in its pharmaceutical applications, particularly in the synthesis of respiratory medications.

As a Key Intermediate in Roflumilast Synthesis

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde serves as a critical intermediate in the synthesis of Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-di-chloropyrid-4-yl]-benzamide), a selective phosphodiesterase-4 (PDE4) inhibitor developed for treating inflammatory respiratory conditions, particularly chronic obstructive pulmonary disease (COPD) .

The synthesis pathway proceeds through:

  • Oxidation of the aldehyde group to form 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid

  • Conversion to the acid chloride

  • Reaction with 3,5-dichloropyridin-4-amine to form the final amide bond

This synthetic route is integral to producing medications that target inflammatory processes in respiratory diseases .

Research Applications

As a structurally complex molecule with multiple functional groups, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is valuable in research settings for:

  • Structure-activity relationship studies in medicinal chemistry

  • Development of novel PDE4 inhibitors with improved efficacy and reduced side effects

  • Investigation of alternative synthetic routes for pharmaceutical intermediates

Degradation and Stability Studies

Understanding the stability and degradation pathways of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is essential for proper handling, storage, and application in pharmaceutical synthesis.

Degradation Pathways

Research has identified several potential degradation pathways:

  • Oxidation of the aldehyde group to the corresponding carboxylic acid

  • Hydrolysis of the difluoromethoxy group under acidic or basic conditions

  • Cleavage of the cyclopropylmethoxy ether linkage under harsh conditions

These degradation pathways have been studied using high-resolution mass spectrometry to identify degradation products, which is crucial for quality control in pharmaceutical manufacturing .

Stability Considerations

For optimal stability, the following conditions are recommended:

ConditionRecommendation
Storage Temperature2-8°C
AtmosphereUnder inert gas (nitrogen or argon)
Light ExposureProtect from light
HumidityStore in dry conditions

Following these guidelines helps maintain compound integrity during storage and handling .

QuantityPrice Range (€)
250mg40.00
1g78.00
5g232.00
25g668.00
100g1,514.00

These prices reflect the compound's specialized nature and the technical challenges involved in its synthesis .

Safety ParameterClassification
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338 (Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

These classifications guide appropriate handling procedures in laboratory and industrial settings .

Future Research Directions

The importance of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in pharmaceutical synthesis suggests several promising research directions.

Improved Synthetic Methods

Research is ongoing to develop more efficient synthetic routes with:

  • Higher yields

  • Reduced environmental impact

  • Lower production costs

  • Greener chemistry approaches

  • Continuous flow chemistry applications

These improvements could enhance the accessibility and affordability of derived pharmaceutical products .

Novel Applications

Beyond its role in Roflumilast synthesis, researchers are exploring potential applications in:

  • Development of novel PDE inhibitors for other therapeutic areas

  • Creation of molecular probes for biological studies

  • Use as a building block for other bioactive compounds

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